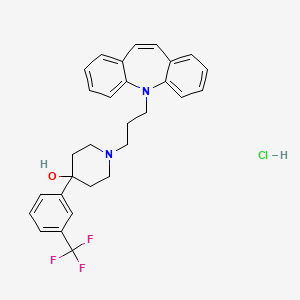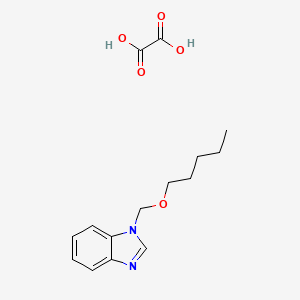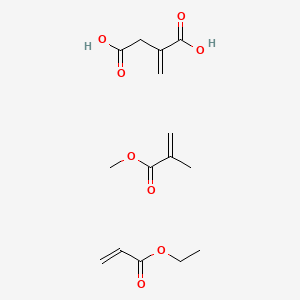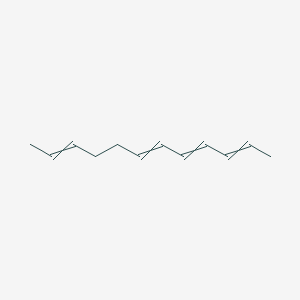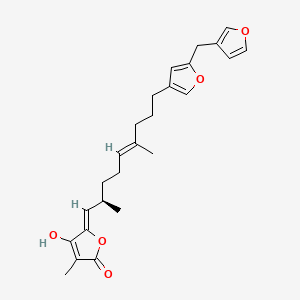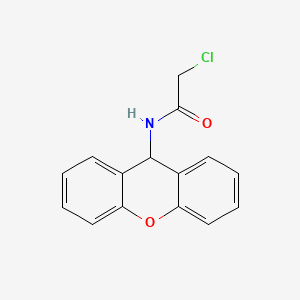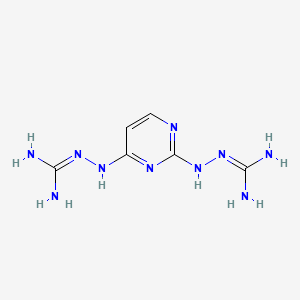
ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole is a complex organic compound that combines the structural features of both ethanedisulfonic acid and thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole typically involves the reaction of ethanedisulfonic acid with 5-ethyl-4-phenyl-1,3-thiazole under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted thiazole compounds.
科学的研究の応用
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong ionic interactions with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes.
類似化合物との比較
Similar Compounds
- Methanedisulfonic acid
- 1,3-Propanedisulfonic acid
- 4-Phenyl-1,3-thiazole derivatives
Uniqueness
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole is unique due to its combination of sulfonic acid and thiazole functionalities
特性
CAS番号 |
31892-69-0 |
|---|---|
分子式 |
C24H28N2O6S4 |
分子量 |
568.8 g/mol |
IUPAC名 |
ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/2C11H11NS.C2H6O6S2/c2*1-2-10-11(12-8-13-10)9-6-4-3-5-7-9;3-9(4,5)1-2-10(6,7)8/h2*3-8H,2H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
InChIキー |
UAQIRGVDLZJZRP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=CS1)C2=CC=CC=C2.CCC1=C(N=CS1)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



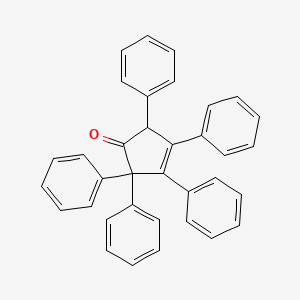
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)

